![molecular formula C9H12ClNO2 B128585 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide CAS No. 848694-10-0](/img/structure/B128585.png)
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide
Overview
Description
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of pyridine, characterized by the presence of a chloromethyl group, a methoxy group, and two methyl groups attached to the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Action Environment
It is soluble in water , which could potentially influence its stability and efficacy.
Preparation Methods
The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethyl-4-methoxypyridine.
Chloromethylation: The 3,5-dimethyl-4-methoxypyridine is reacted with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride to introduce the chloromethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1. Synthesis of Pharmaceutical Intermediates
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-oxide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is involved in the preparation of ATPase inhibitors, which are important for treating conditions like hypertension and cancer. The compound can be synthesized from 3,5-dimethyl-4-methoxypyridine derivatives through several chemical reactions, including nitration and chlorination processes .
1.2. Genotoxicity Studies
Recent studies have highlighted the importance of this compound in assessing genotoxic impurities in pharmaceuticals, such as Esomeprazole magnesium. A gas chromatography-mass spectrometry (GC-MS) method was developed to quantify residuals of this compound among other impurities. The method demonstrated high recovery rates and established limits of quantification (LOQ) and detection (LOD), indicating its utility in quality control within pharmaceutical manufacturing .
Analytical Applications
2.1. Residual Analysis in Drug Formulations
The compound is utilized in analytical chemistry for the detection and quantification of residual solvents and impurities in drug formulations. The GC-MS method mentioned earlier not only applies to Esomeprazole but can also be adapted for other drugs containing similar structural motifs, enhancing its relevance in pharmaceutical analysis .
2.2. Environmental Monitoring
Due to its water solubility and potential mobility in the environment, this compound can be monitored as a contaminant in water systems. Its detection is crucial for assessing environmental safety and compliance with regulatory standards regarding pharmaceutical waste .
Case Studies
Comparison with Similar Compounds
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide can be compared with similar compounds such as:
2-Chloromethyl-3,4-dimethoxypyridine: This compound has two methoxy groups instead of one, which may affect its reactivity and applications.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
4-Methoxy-2-[(RS)-(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl-3,5-dimethylpyridine 1-oxide: A related compound with a benzimidazole moiety, used in pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CMMDP) is an organic compound with significant implications in pharmaceutical chemistry. Its unique structural features, including a chloromethyl group, methoxy group, and two methyl groups on a pyridine ring, make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly proton pump inhibitors like omeprazole. This article explores the biological activity of CMMDP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₂ClNO₂
- Molecular Weight : 201.75 g/mol
- Structure : CMMDP is characterized by:
- A chloromethyl group at the 2-position
- A methoxy group at the 4-position
- Methyl groups at the 3 and 5 positions
CMMDP exhibits biological activity primarily through its reactivity as a nucleophile due to the chloromethyl group. This reactivity allows for nucleophilic substitution reactions that can lead to the formation of various derivatives with potentially enhanced biological properties. The compound's ability to undergo oxidation further expands its utility in synthetic organic chemistry, particularly in drug development.
Antimicrobial Activity
Research indicates that CMMDP and its derivatives may possess antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
CMMDP has been investigated for its anticancer activity. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, modifications to the pyridine structure have resulted in compounds with IC₅₀ values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
CMMDP Derivative A | MCF-7 | 3.1 |
CMMDP Derivative B | HCT116 | 2.2 |
Doxorubicin | MCF-7 | 0.04 |
Mechanisms of Anticancer Activity
The anticancer effects of CMMDP derivatives may be attributed to:
- Induction of apoptosis in cancer cells
- Inhibition of cell proliferation via cell cycle arrest
- Modulation of oxidative stress pathways
Synthesis and Evaluation of Derivatives
A series of studies have synthesized various derivatives of CMMDP to evaluate their biological activities. For example:
- Study A focused on synthesizing methoxy-substituted derivatives and assessing their antiproliferative effects against multiple cancer cell lines.
- Study B explored the structural modifications leading to improved solubility and bioavailability, which are crucial for therapeutic efficacy.
Comparison with Other Compounds
CMMDP's biological activity has been compared with other known pharmaceuticals such as omeprazole and esomeprazole. Its unique structural modifications provide distinct advantages in reactivity and potential therapeutic outcomes.
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEDMPDRWLOJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CCl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619373 | |
Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848694-10-0 | |
Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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